molecular formula C23H30N2O5 B13423856 Pholcodine N-Oxide

Pholcodine N-Oxide

Cat. No.: B13423856
M. Wt: 414.5 g/mol
InChI Key: WFYQQTIPGPMDSM-XJXANZMXSA-N
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Description

Pholcodine N-Oxide is a useful research compound. Its molecular formula is C23H30N2O5 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H30N2O5

Molecular Weight

414.5 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-methyl-9-(2-morpholin-4-ylethoxy)-3-oxido-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol

InChI

InChI=1S/C23H30N2O5/c1-25(27)10-6-23-16-3-4-18(26)22(23)30-21-19(5-2-15(20(21)23)14-17(16)25)29-13-9-24-7-11-28-12-8-24/h2-5,16-18,22,26H,6-14H2,1H3/t16-,17+,18-,22-,23-,25?/m0/s1

InChI Key

WFYQQTIPGPMDSM-XJXANZMXSA-N

Isomeric SMILES

C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCCN6CCOCC6)O[C@H]3[C@H](C=C4)O)[O-]

Canonical SMILES

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(C=C4)O)[O-]

Origin of Product

United States

Structural Relationship to Pholcodine and Opioid Derivatives

Pholcodine N-Oxide is a direct derivative of pholcodine, from which it is formed through the oxidation of the tertiary nitrogen atom in the morphinan (B1239233) ring system. cymitquimica.comresearchgate.net This structural modification, the addition of an oxygen atom to the nitrogen, results in the formation of an N-oxide. Both pholcodine and its N-oxide belong to the family of opioid derivatives, sharing the core morphinan skeleton, which is also the fundamental structure of morphine. researchgate.net

The chemical formula for this compound is C₂₃H₃₀N₂O₅, and it has a molecular weight of approximately 414.5 g/mol . cymitquimica.comnih.gov Its formal IUPAC name is (4R,4aR,7S,7aR,12bS)-3-methyl-9-(2-morpholin-4-ylethoxy)-3-oxido-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol. nih.gov

Table 1: Chemical Properties of Pholcodine and its N-Oxide Derivative

Compound NameChemical FormulaMolecular Weight ( g/mol )Core Structure
PholcodineC₂₃H₃₀N₂O₄398.503Morphinan
This compoundC₂₃H₃₀N₂O₅414.5Morphinan

Significance As a Metabolite and Chemical Degradation Product

Biotransformation Pathways to this compound

In vitro studies using freshly isolated rat hepatocytes have been instrumental in elucidating the metabolic fate of pholcodine. In these experiments, this compound was identified as a major metabolite, alongside norpholcodine. researchgate.netnih.gov These studies utilized liquid chromatography/electrospray-mass spectrometry (LC/ESI-MS) to identify the metabolites formed during the incubation of pholcodine with hepatocytes. nih.govebi.ac.uk

Quantitative analysis of the metabolic process revealed that N-oxidation is a primary pathway for pholcodine metabolism. nih.govtandfonline.com The rate constants for the formation of the main metabolites have been determined, providing insight into the kinetics of pholcodine's biotransformation.

Data derived from in vitro studies with rat hepatocytes. tandfonline.com

These findings indicate that the formation of this compound is a slightly more favored pathway than the N-demethylation that produces norpholcodine in this model system. tandfonline.com The concentrations of both metabolites were observed to plateau after approximately 100 minutes of incubation, suggesting they are stable end-products in this system and not intermediates for further biotransformation. tandfonline.com

The biotransformation of nitrogen-containing compounds, particularly the formation of N-oxides, is often catalyzed by specific enzyme systems. While the specific enzymes responsible for pholcodine N-oxidation have not been definitively identified in the provided literature, it is generally accepted that cytochrome P450 (P450) monooxygenases are key players in the N-oxidation of many drugs and xenobiotics. researchgate.net Aminium radicals have been proposed as intermediates in amine N-dealkylations and N-oxygenations catalyzed by P450 enzymes. researchgate.net Although P450s can form N-oxides, this pathway is sometimes less favored when N-dealkylation is also possible. researchgate.net However, for pholcodine, N-oxidation represents a major metabolic route, suggesting a significant role for the enzymatic systems that catalyze this reaction. nih.gov

Table of Mentioned Compounds

Compound Name Abbreviation
Pholcodine P
This compound PNOX
Norpholcodine NP
Morphine
Codeine
meta-Chloroperoxybenzoic acid mCPBA
Pholcodine-di-N,N'-oxide
Nor-P
Desmorpholino-hydroxy-P
Nor-desmorpholino-hydroxy-P
Hydroxy-P
Oxo-P

Advanced Analytical Methodologies for Pholcodine N Oxide Characterization and Detection

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of Pholcodine N-Oxide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy offer detailed information about the atomic arrangement within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. unl.edu By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are utilized for a complete structural assignment. nih.gov

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The formation of the N-oxide in pholcodine results in significant changes in the chemical shifts of nearby protons. A notable downfield shift is observed for the protons attached to the carbons adjacent to the newly formed N-oxide group. For instance, the N-methyl group protons (H-17) and the protons of the methylene (B1212753) group attached to the nitrogen in the morpholine (B109124) ring (H-16) experience substantial shifts compared to the parent pholcodine molecule. unl.edu The signal for the N-methyl group (H-17) in this compound appears as a singlet at approximately 3.44 ppm, a downfield shift of 0.86 ppm compared to pholcodine. unl.edu Similarly, the protons at position 16 (H-16) show a shift of 0.66–0.90 ppm. unl.edu

Interactive Data Table: ¹H NMR Chemical Shifts of Pholcodine and this compound

Proton Pholcodine (ppm) This compound (ppm) Δδ (ppm)
H-16 2.35 (t), 2.72 (dt) 3.25 (t), 3.38 (dt) 0.66–0.90
H-17 2.58 (s) 3.44 (s) 0.86

Data sourced from a study on metabolite structure determination. unl.edu

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The oxidation of the nitrogen atom to form this compound also influences the chemical shifts of the adjacent carbon atoms. The most significant change is observed for the carbon of the N-methyl group (C-17) and the methylene carbon attached to the nitrogen (C-16). unl.edu The chemical shift for C-16 in this compound is approximately 60.4 ppm, representing a downfield shift of 12.9 ppm compared to pholcodine. unl.edu

Interactive Data Table: ¹³C NMR Chemical Shifts of Pholcodine and this compound

Carbon Pholcodine (ppm) This compound (ppm) Δδ (ppm)
C-16 47.5 60.4 12.9
C-17 43.2 Not specified Not specified

Data sourced from a study on metabolite structure determination. unl.edu

Proton (1H) NMR Chemical Shift Analysis

Mass Spectrometry (MS) Applications

Mass spectrometry is a key analytical technique used for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio (m/z). researchgate.net It is particularly valuable for identifying metabolites and impurities. nih.gov

Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) is a highly sensitive and specific method for the analysis of complex mixtures. ebi.ac.uk This technique has been successfully employed to identify this compound in various samples, including those from biotransformation studies with rat hepatocytes and in pharmaceutical formulations. nih.govnih.gov In LC-ESI-MS analysis, this compound typically appears as an early eluting compound compared to the parent drug. nih.gov The mass spectrum of this compound shows a molecular ion [M+H]⁺ at an m/z that is 16 atomic mass units (amu) higher than that of pholcodine, corresponding to the addition of an oxygen atom. researchgate.netnih.gov The molecular weight of this compound is 414.5 g/mol . nih.gov

Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns of a selected precursor ion. The fragmentation of the protonated molecule of this compound can help confirm its structure. While specific fragmentation data for this compound is not extensively detailed in the provided search results, general principles of N-oxide fragmentation suggest characteristic losses. For instance, a common fragmentation pathway for N-oxides involves the loss of an oxygen atom or a hydroxyl radical. conicet.gov.ar In the analysis of a cough mixture, a substance with a molecular mass of 414, identified as this compound, was observed. researchgate.netresearchgate.net Its mass spectrum showed fragment ions that could be theoretically derived from the N-oxide structure, such as an ion with m/z 284. researchgate.net The fragmentation of Pholcodine N,N'-dioxide has also been studied, providing insights into the fragmentation behavior of related compounds. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) has been utilized as a supportive analytical tool in the identification of this compound. Research has demonstrated the utility of MALDI-TOF-MS in confirming the presence of this compound alongside pholcodine and its degradation product, morphine, in pharmaceutical preparations. scirp.orgresearchgate.net In one study, MALDI-TOF-MS analysis of a cough relief syrup supported findings from Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS), identifying distinct peaks corresponding to morphine, pholcodine, and this compound. scirp.org This technique provides rapid analysis with high sensitivity, making it a valuable tool for the structural elucidation of pholcodine-related compounds. scirp.org

Chromatographic Separation Techniques

Chromatographic methods are fundamental in the separation and quantification of this compound from complex matrices. semanticscholar.org These techniques are essential for ensuring the purity and stability of pharmaceutical products containing pholcodine. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of pholcodine and its related substances, including this compound. researchgate.netnih.gov Various HPLC methods have been developed for the separation and quantification of these compounds in different samples. mdpi.comresearchgate.net

A fast and selective HPLC method with Diode Array Detection (DAD) has been developed for the determination of pholcodine and its related impurities. semanticscholar.orgresearchgate.net This method allows for the simultaneous separation and quantification of pholcodine and several of its structural analogues and degradation products. semanticscholar.org The use of a DAD detector enables the monitoring of the separation process across a wide range of UV-Vis wavelengths, enhancing the specificity of the analysis. researchgate.net

One validated HPLC-DAD method utilized a reversed-phase C8 column with a gradient elution. The mobile phase consisted of a mixture of aqueous ammonium (B1175870) hydroxide (B78521) (adjusted to pH 3.2 with formic acid) and acetonitrile (B52724). This method demonstrated good selectivity and sensitivity for pholcodine and five of its impurities. semanticscholar.org

Table 1: HPLC-DAD Method Parameters for Pholcodine and Related Substances Analysis semanticscholar.org

ParameterDetails
Chromatographic System Agilent 1200 with autosampler, quaternary pump, column oven, and UV-VIS DAD
Column Reversed phase LiChrospher C-8 (250 x 4 mm, 5 µm)
Column Temperature 35 ºC
Mobile Phase Gradient of 2% (V/V) NH4OH in water (pH 3.2 with formic acid) and acetonitrile
Elution Gradient starting with 80% aqueous solution, reaching 100% acetonitrile at 10 min
Detection Wavelength 283 nm

The coupling of HPLC with mass spectrometry (LC-MS) provides a powerful tool for the definitive identification of pholcodine impurities. nih.gov An early-eluting compound in the LC-MS chromatograms of pholcodine samples was identified as this compound by matching its chromatographic and mass spectral data with that of a synthesized standard. nih.gov The study also revealed the formation of pholcodine-di-N,N'-oxide during the synthesis of the mono N-oxide. nih.gov

In biotransformation studies using rat hepatocytes, LC/ESI-MS was instrumental in identifying this compound as a major metabolite of pholcodine. ebi.ac.uk This highlights the capability of LC-MS to elucidate metabolic pathways. Further studies on cough syrup formulations employed HPLC-MS to track the degradation of pholcodine into this compound and 10-hydroxy-pholcodine over time. researchgate.net

Table 2: LC-MS Analysis of Pholcodine and its Oxidation Products researchgate.net

CompoundRetention Time (min)
Pholcodine6
This compound6.5
10-hydroxy-pholcodine11
HPLC with Diode Array Detection (DAD)

Supercritical Fluid Chromatography (SFC) Methods

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to traditional liquid chromatography for the analysis of polar compounds like pholcodine and its N-oxide. chromatographytoday.com SFC offers advantages such as high efficiency and reduced solvent consumption. chromatographytoday.com

The combination of SFC with mass spectrometry (SFC-MS) has been successfully applied to the analysis of pholcodine and its degradation products in pharmaceutical formulations. scirp.orgresearchgate.net One study utilized SFC-MS to analyze a cough syrup, identifying peaks for morphine, pholcodine, this compound, and pholcodine-N,N'-dioxide. scirp.org The retention times for standard compounds confirmed their presence in the sample. scirp.orgresearchgate.net

This technique provides excellent separation and identification capabilities, making it suitable for the analysis of complex mixtures containing pholcodine and its various oxides. researchgate.net

Table 3: SFC-MS Retention Times for Pholcodine and Related Compounds scirp.orgresearchgate.netresearchgate.net

CompoundRetention Time (Rt) [min]
Morphine2.40
Pholcodine2.98 - 3.06
This compound4.47 - 4.55
Pholcodine-N,N'-dioxide5.52

Impurity Profiling and Quantitative Analysis

Impurity profiling is a critical component of pharmaceutical quality control, aimed at the detection, identification, and quantification of impurities in bulk drug substances and final products. semanticscholar.orgiajps.comresearchgate.net this compound is recognized as a significant impurity of pholcodine. semanticscholar.orgnih.gov It is typically formed as a degradation product through the oxidation of pholcodine, a process that can occur during manufacturing or upon storage of pholcodine-containing formulations. scirp.orgresearchgate.netnih.gov

Analysis of pholcodine samples has revealed the presence of several related substances and degradation products. Alongside this compound, other identified impurities include morphine, pholcodine N'-oxide, and pholcodine N,N'-dioxide. scirp.orgnih.gov The effective separation and quantification of these compounds from the active pharmaceutical ingredient are essential to ensure the quality and stability of the drug product. researchgate.net Liquid chromatography coupled with mass spectrometry (LC-MS) has proven to be a powerful tool for the impurity profiling of pholcodine, enabling the identification of previously unknown impurities. nih.gov

Method Development for N-Oxide Impurity Detection

The development of analytical methods for detecting this compound as an impurity has centered on advanced chromatographic techniques that provide the necessary selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) has been instrumental in the identification of this compound. In one study, an early-eluting compound in the LC-MS chromatograms of pholcodine samples was identified as this compound. nih.gov This identification was unequivocally confirmed by synthesizing a this compound standard and matching its chromatographic and mass spectral data to the impurity peak. nih.gov The synthesis was achieved by reacting pholcodine with m-chloroperoxybenzoic acid, a process that also yielded pholcodine-di-N,N'-oxide. nih.gov

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) is another advanced methodology that has been successfully applied. Due to the thermolability of N-oxides making GC-MS unsuitable, SFC-MS was chosen for the direct analysis of pholcodine-containing mixtures. scirp.org This technique successfully separated and identified this compound and Pholcodine N,N'-dioxide from the parent drug and other impurities like morphine. scirp.org

The table below summarizes typical chromatographic conditions used for the analysis of this compound.

ParameterSFC-MS Conditions for this compound Detection
DescriptionAnalysis of pholcodine degradation products in a liquid mixture. scirp.org
Identified CompoundsMorphine (Rt 2.40), Pholcodine (Rt 2.98), Pholcodine-N-oxide (Rt 4.55), Pholcodine-N,N'-dioxide (Rt 5.52). scirp.org

Validation of Quantitative Analytical Procedures

For an analytical method to be used in routine quality control, it must undergo rigorous validation to ensure its reliability, accuracy, and precision. The validation of quantitative procedures for impurities like this compound is performed in accordance with guidelines from the International Council for Harmonisation (ICH). semanticscholar.orggoogleapis.comijream.org

The validation process assesses a range of parameters to demonstrate the method's suitability for its intended purpose. These parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components. semanticscholar.orgijream.org

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. semanticscholar.orggoogleapis.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. semanticscholar.org

Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies of spiked samples. semanticscholar.orggoogleapis.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. semanticscholar.orggoogleapis.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. googleapis.comijream.org

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. googleapis.comijream.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. semanticscholar.org

The following table presents a model of validation parameters and typical acceptance criteria for a hypothetical validated quantitative HPLC method for this compound, based on published data for pholcodine and its related impurities. semanticscholar.orggoogleapis.comijream.orgresearchgate.net

Validation ParameterTypical Acceptance Criteria / FindingReference
Linearity (R²)≥ 0.999 semanticscholar.org
Accuracy (% Recovery)98.0% - 102.0% semanticscholar.org
Precision (% RSD)Intra-day: ≤ 2.0% (e.g., 0.30%) Inter-day: ≤ 2.0% (e.g., 0.31%) googleapis.com
Limit of Detection (LOD)Signal-to-Noise Ratio of 3:1 (e.g., ~0.8 µg/mL) googleapis.com
Limit of Quantification (LOQ)Signal-to-Noise Ratio of 10:1 (e.g., ~2.5 µg/mL) googleapis.com
SpecificityPeak purity demonstrates no co-eluting peaks at the analyte's retention time. ijream.org
Robustness%RSD < 2.0% for variations in flow rate, mobile phase composition, and column temperature. semanticscholar.org

Pharmacological and Biochemical Investigations of Pholcodine N Oxide

Comparative Pharmacological Profiling of N-Oxide Derivatives

N-oxidation represents a primary metabolic route for pholcodine. tandfonline.comresearchgate.net This process leads to the formation of derivatives such as Pholcodine N-Oxide and Pholcodine-N,N'-dioxide. scirp.org While direct and extensive pharmacological profiling of these specific N-oxide metabolites is not widely detailed in the literature, comparative studies of the parent compound's biotransformation provide context.

Research using rat hepatocytes has shown that the metabolism of pholcodine is slow compared to related opioid compounds like morphine and codeine. tandfonline.com In these studies, N-oxidation was identified as the major metabolic pathway for pholcodine, leading to the production of this compound (PNOX). tandfonline.com The rate of pholcodine's biotransformation was found to be significantly lower than that of codeine and morphine, which primarily undergo O- and N-dealkylation and glucuronidation, respectively. tandfonline.com This difference in metabolic pathways and rates underscores the unique biochemical behavior of pholcodine, influenced heavily by the N-oxidation process. tandfonline.com

Table 1: Comparative Biotransformation Rates in Rat Hepatocytes

CompoundMetabolic Rate (kmet, µM min-1)Primary Metabolic Pathway
Pholcodine0.021N-oxidation
Morphine0.0573-Glucuronidation
Codeine0.112O- and N-Dealkylation
Data sourced from a comparative study using freshly isolated rat hepatocytes. tandfonline.com

Bioreduction and Reversion Mechanisms of N-Oxides

The formation of N-oxides is a common step in the metabolism of many xenobiotics containing tertiary amine groups. nih.gov These N-oxide metabolites can often be reduced back to the parent amine through various enzymatic systems. This process, known as bioreduction, is a critical aspect of drug metabolism. nih.gov

The bioreduction of N-oxides can be catalyzed by enzyme systems such as cytochrome P-450 and cytochrome c reductase. nih.gov This reversion mechanism means that the N-oxide can act as a temporary reservoir for the parent drug, potentially prolonging its presence in the body. The design and development of bioreductive agents often leverage an understanding of these activation and bioprotection pathways. nih.gov While these are general mechanisms applicable to many N-oxides, specific studies detailing the in-vivo bioreduction and reversion of this compound back to pholcodine are not extensively documented in the available research.

Metabolic Interconversion and Influence on Parent Compound Biotransformation

The biotransformation of pholcodine is distinct from other morphine-type alkaloids, largely due to the prominence of metabolic interconversion involving N-oxidation. In incubations with freshly isolated rat hepatocytes, this compound (PNOX) and Norpholcodine were identified as key metabolites. tandfonline.com The study highlighted that N-oxidation was the predominant pathway, a significant finding that identified a previously unreported metabolite. tandfonline.comebi.ac.uk

Structural and Theoretical Chemistry of Pholcodine N Oxide

Stereochemistry and Isomeric Forms of Pholcodine N-Oxide

The stereochemistry of this compound is intrinsically linked to the complex, rigid structure of its parent molecule, pholcodine, which is a semisynthetic derivative of morphine. scirp.orgresearchgate.net The morphine skeleton contains multiple stereocenters, which has significant implications for the stereoisomeric forms of its derivatives. scirp.org

This compound can exist as diastereomers. scirp.org The formation of the N-oxide introduces a new chiral center at the nitrogen atom, but because the parent molecule already possesses five asymmetric carbon atoms, the resulting stereoisomers are diastereomeric rather than enantiomeric. scirp.orgscirp.org

Research has identified and separated two distinct diastereomeric N-oxides of pholcodine, designated as UK2 and UK7. scirp.org These isomers were successfully resolved chromatographically. scirp.orgresearchgate.net Notably, the separation of these diastereomers was achieved using an achiral chromatographic column, a feat made possible by the inherent chirality of the rest of the molecule, which imparts different physicochemical properties to the two diastereomers, allowing for their separation without a chiral stationary phase. scirp.orgscirp.org Mass spectrometry of these separated compounds showed that both UK2 and UK7 exhibit an identical mass-to-charge ratio ([M+H]⁺) of m/z 415 and produce similar fragmentation patterns, confirming they are isomers. scirp.org

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Table 1: Diastereomeric Forms of this compound
IdentifierMolecular Mass (m/z)Separation MethodKey Finding
UK2415 [M+H]⁺High-Performance Liquid Chromatography (HPLC) on an achiral columnCharacterized as a diastereomer of UK7. scirp.org
UK7415 [M+H]⁺High-Performance Liquid Chromatography (HPLC) on an achiral columnCharacterized as a diastereomer of UK2. scirp.org

The nitrogen atom in an N-oxide is pentavalent and tetracoordinate, creating a tetrahedral geometry. scirp.orgslideshare.net When the four substituents attached to the nitrogen are different (including the oxygen atom and the three carbon substituents from the morphinan (B1239233) ring and the methyl group), the nitrogen atom becomes a stereocenter. slideshare.netinflibnet.ac.in In many simple amines, the lone pair of electrons allows for rapid pyramidal inversion, which prevents the isolation of stable enantiomers at room temperature. slideshare.netinflibnet.ac.in However, in the case of N-oxides, the formation of the coordinate covalent bond with oxygen prevents this inversion, resulting in a configurationally stable chiral center at the nitrogen atom. scirp.orgscirp.org This stability makes it possible to resolve and study the individual stereoisomers of molecules like this compound. scirp.orgscirp.org The existence of stable isomers with pentavalent nitrogen is well-documented, particularly in rigid ring structures like those found in opioids. scirp.orgresearchgate.net

Diastereomeric Characterization and Separation

Computational Chemistry Approaches to N-Oxide Structure and Reactivity

While specific computational studies exclusively focused on this compound are not extensively detailed in the available literature, the principles of computational chemistry provide a framework for understanding its structure and reactivity.

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. chemrxiv.orgumc.edu.dz For a molecule like this compound, DFT calculations could be used to determine key electronic properties. These include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). umc.edu.dz The HOMO and LUMO frontier orbitals are crucial for predicting a molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO indicating regions prone to nucleophilic attack. umc.edu.dz Furthermore, these calculations can generate electron density maps and electrostatic potential surfaces, which would visualize the charge distribution across the molecule and identify electron-rich and electron-poor regions, offering insights into intermolecular interactions. umc.edu.dz

Quantum Chemical Calculations of Electronic Structure

Analysis of Degradation Product Accumulation in Pharmaceutical Formulations

This compound is a known degradation product that can form in pharmaceutical formulations containing pholcodine, particularly in liquid preparations. scirp.orgresearchgate.net Its accumulation is an indicator of product stability.

Studies have shown that pholcodine can oxidize during storage, leading to the formation of this compound and, in some cases, pholcodine N,N'-dioxide. scirp.orgscirp.org The rate and extent of this degradation are significantly influenced by the storage conditions, especially temperature and the pH of the formulation. scirp.org For instance, accelerated degradation studies have demonstrated the appearance of this compound in pholcodine solutions over time. scirp.org Analytical techniques such as Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) and High-Performance Liquid Chromatography (HPLC) are used to separate and identify these degradation products in cough relief medications. scirp.orgresearchgate.netmjcce.org.mk The presence of these oxidative products is a critical parameter in the quality control of pholcodine-based pharmaceuticals. scirp.orgscirp.org

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Table 2: Pholcodine Degradation Products in Pharmaceutical Formulations
Degradation ProductParent CompoundFormulation ExampleInfluencing FactorsAnalytical Method
This compoundPholcodineTuxi, TuxidrinStorage temperature, pH scirp.orgSFC-MS scirp.org
Pholcodine N,N'-dioxidePholcodineTuxiStorage temperature, pH scirp.orgSFC-MS scirp.org
MorphinePholcodineTuxipH scirp.orgscirp.orgSFC-MS, MALDI-TOF-MS scirp.org

Q & A

Q. Q1. What experimental designs are recommended to assess the chemical stability of Pholcodine N-Oxide under varying pH and storage conditions?

To evaluate stability, researchers should:

  • Vary pH conditions (e.g., 2–10) to mimic physiological and formulation environments, as degradation kinetics are pH-dependent .
  • Use accelerated stability testing (e.g., elevated temperatures) to model long-term storage.
  • Employ HPLC-MS or supercritical fluid chromatography (SFC-MS) to quantify degradation products like morphine or pholcodine-N,N'-dioxide .
  • Include control formulations (e.g., Cosylan, which shows minimal degradation) for comparative analysis .

Q. Q2. How can researchers validate the purity of synthesized this compound and distinguish it from related alkaloid derivatives?

  • Analytical Characterization : Combine NMR (for structural elucidation), high-resolution mass spectrometry (HR-MS) (for molecular weight confirmation), and X-ray crystallography (for solid-state structure).
  • Chromatographic Separation : Use reverse-phase HPLC with UV/Vis detection to resolve N-oxide derivatives from parent compounds .
  • Reference Standards : Cross-validate results with published spectral data or commercially available standards (if accessible) .

Advanced Research Questions

Q. Q3. What methodological challenges arise when evaluating the long-term toxicity and pharmacological activity of this compound in vivo?

Key challenges include:

  • Dosing Regimens : Designing studies to mimic chronic human exposure (e.g., daily oral doses up to 100 mg/kg in rodents) while avoiding acute toxicity .
  • Endpoint Selection : Monitoring IgE antibody levels to assess allergenic potential, as pholcodine derivatives are linked to hypersensitivity .
  • Pharmacokinetic Modeling : Tracking metabolite formation (e.g., morphine) and tissue-specific accumulation using LC-MS/MS .
  • Comparative Toxicity : Contrasting N-oxide toxicity with morphine and other opium alkaloids, noting that morphine-N-oxide exhibits lower acute toxicity in mice .

Q. Q4. How can researchers design studies to confirm the immunological cross-reactivity between this compound and neuromuscular blocking agents (NMBAs)?

  • Cohort Studies : Compare IgE titers in populations with/without pholcodine exposure, stratified by surgical histories involving NMBAs .
  • In Vitro Assays : Use basophil activation tests or serum IgE inhibition assays to test cross-reactivity between pholcodine-N-oxide and NMBA epitopes .
  • Epidemiological Data : Leverage national pharmacovigilance databases (e.g., EMA reports) to correlate pholcodine usage rates with NMBA-anaphylaxis incidence .
  • Limitations : Address biases from incomplete mandatory reporting systems and the need for multi-country collaborations .

Q. Q5. What advanced techniques are suitable for investigating the mutagenic potential of this compound and its derivatives?

  • Ames Test : Apply the fluctuation Ames test with bacterial strains (e.g., Salmonella typhimurium) to detect frameshift or base-pair mutations .
  • Comet Assay : Assess DNA damage in mammalian cell lines exposed to subtoxic concentrations of the compound.
  • In Silico Modeling : Use QSAR models to predict mutagenicity based on structural analogs (e.g., 2,6-Dimethylpyridine N-oxide, which shows antimutagenic properties) .

Methodological Considerations for Contradictory Data

Q. Q6. How should researchers address contradictions in toxicity data between in vitro and in vivo studies of this compound?

  • Dose-Response Reconciliation : Ensure in vitro doses align with physiologically achievable in vivo concentrations.
  • Metabolite Profiling : Compare metabolite generation across models (e.g., liver microsomes vs. whole-animal studies) .
  • Species-Specific Factors : Account for differences in metabolic pathways (e.g., cytochrome P450 activity) between rodents and humans .

Q. Q7. What statistical approaches are recommended for analyzing dose-dependent allergenic responses to this compound?

  • Logistic Regression : Model binary outcomes (allergy/no allergy) against cumulative pholcodine exposure.
  • Time-to-Event Analysis : Use Cox proportional hazards models for longitudinal studies tracking IgE seroconversion .
  • Power Calculations : Predefine sample sizes to detect clinically relevant effect sizes, given the low baseline incidence of anaphylaxis .

Emerging Research Directions

Q. Q8. What gaps exist in understanding the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

  • Tissue Distribution : Use autoradiography or PET imaging with radiolabeled compounds to map organ-specific uptake.
  • Receptor Binding Studies : Screen for interactions with opioid receptors, MRGPRX2 (linked to mast cell activation), and IgE-FcεRI complexes .
  • Genetic Susceptibility : Explore polymorphisms in immune-related genes (e.g., IL-4, IL-13) that may modulate allergenic responses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.